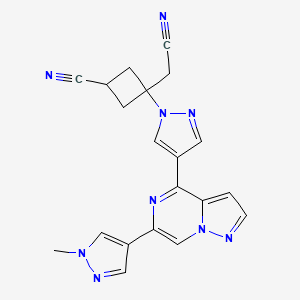
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibition of Phosphoglycerate Mutase 1 (PGAM1)
PGMI-004A is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in cancer cell metabolism . It has been found to effectively inhibit PGAM1 enzyme activity , resulting in aberrant cancer cell metabolism with reduced glycolysis and biosynthesis .
Anticancer Properties
PGMI-004A exhibits anticancer properties. It has been shown to cause a significant decrease in cell proliferation and tumor growth in diverse human cancer cell lines .
Impact on the Pentose Phosphate Pathway (PPP)
The inhibition of PGAM1 by PGMI-004A leads to a significant decrease in the pentose phosphate pathway (PPP) flux and biosynthesis . The PPP is a metabolic pathway parallel to glycolysis and is essential for the generation of nucleotides and amino acids, which are crucial for cancer cell growth and survival.
Role in Glycolysis
PGMI-004A affects glycolysis, a metabolic pathway that is upregulated in many cancer cells . By inhibiting PGAM1, PGMI-004A reduces the glycolytic function of the enzyme, thereby affecting the energy production in cancer cells .
Potential Therapeutic Significance
Given its effects on cancer cell metabolism, PGMI-004A has potential therapeutic significance. It could be used as a target drug for treating various types of cancers where PGAM1 is overexpressed .
Basis for Clinical Drug Research
The non-glycolytic functions of PGAM1 in tumor metastasis provide an innovative basis and direction for clinical drug research . The use of PGMI-004A could help better understand the specific roles of PGAM1 in cancer progression .
Mecanismo De Acción
PGMI-004A, also known as 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoromethyl)-phenyl)-9,10-dihydroanthracene-2-sulfonamide, is a potent inhibitor of the enzyme phosphoglycerate mutase 1 (PGAM1) . This compound has been studied for its potential therapeutic applications, particularly in the context of cancer treatment .
Target of Action
The primary target of PGMI-004A is Phosphoglycerate Mutase 1 (PGAM1) . PGAM1 is a glycolytic enzyme that plays a critical role in cancer cell metabolism . It coordinates glycolysis, the pentose phosphate pathway (PPP) flux, and serine biosynthesis in cancer cells .
Mode of Action
PGMI-004A inhibits PGAM1 by binding to an allosteric site adjacent to the substrate pocket . This binding modulates the enzyme’s activity, impacting both its catalytic process and interaction with other molecules .
Biochemical Pathways
PGAM1 critically catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) during aerobic glycolysis . Inhibition of PGAM1 by PGMI-004A results in increased 3-PG and decreased 2-PG levels in cancer cells . This leads to significantly decreased glycolysis, PPP flux, and biosynthesis .
Result of Action
The inhibition of PGAM1 by PGMI-004A leads to a decrease in cell proliferation of diverse human cancer and leukemia cells . This suggests minimal non-specific toxicity of PGMI-004A in normally proliferating human cells .
Propiedades
IUPAC Name |
3,4-dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]anthracene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO6S/c22-21(23,24)10-5-7-11(8-6-10)25-32(30,31)15-9-14-16(20(29)19(15)28)18(27)13-4-2-1-3-12(13)17(14)26/h1-9,25,28-29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVNBCMGEUDKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735062 | |
| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide | |
CAS RN |
1313738-90-7 | |
| Record name | 3,4-Dihydroxy-9,10-dioxo-N-[4-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of PGMI-004A and how does it affect cancer cell metabolism?
A1: PGMI-004A is a small molecule inhibitor of the glycolytic enzyme phosphoglycerate mutase 1 (PGAM1) [, ]. PGAM1 catalyzes the conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolysis pathway. By inhibiting PGAM1, PGMI-004A disrupts the balance of these metabolites. This leads to increased 3-PG levels, which inhibits 6-phosphogluconate dehydrogenase, a key enzyme in the oxidative pentose phosphate pathway (PPP). Concurrently, the decreased 2-PG levels reduce the activation of 3-phosphoglycerate dehydrogenase (PHGDH), further impacting biosynthesis [, ]. This combined effect disrupts glycolysis, PPP flux, and biosynthesis, ultimately hindering cancer cell proliferation and tumor growth [, , ].
Q2: What is the structural characterization of PGMI-004A?
A2: While the provided abstracts don't specify the molecular formula, weight, or spectroscopic data of PGMI-004A, one study describes it as a "N-xanthone benzenesulfonamide" derivative []. The full chemical name is 3,4-Dihydroxy-9,10-dioxo-N-(4-(trifluoroMethyl)phenyl)-9,10-dihydroanthracene-2-sulfonaMide []. Further research is needed to uncover detailed structural information.
Q3: Has PGMI-004A demonstrated efficacy in preclinical models?
A3: Yes, PGMI-004A has shown promising results in preclinical studies. In xenograft nude mice models, PGMI-004A treatment effectively attenuated tumor growth with minimal toxicity [, ]. Moreover, it inhibited the proliferation of primary leukemia cells from human AML, CML, and B-ALL patients while sparing healthy CD34+ cells and mononucleocytes [, ]. These findings highlight the potential of PGMI-004A as a targeted anti-cancer agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
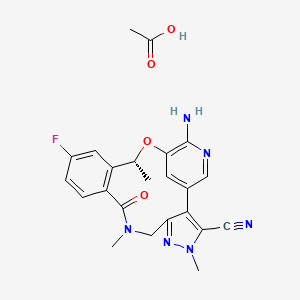
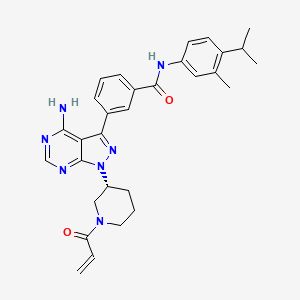

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
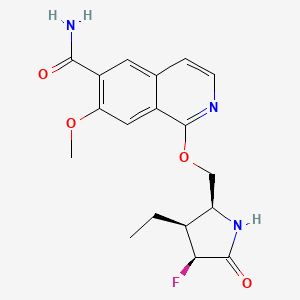
![2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-](/img/structure/B609998.png)

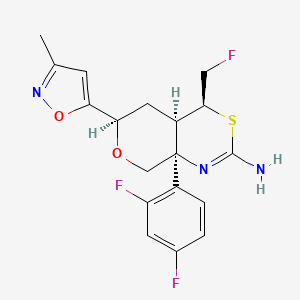

![5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B610004.png)
![(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B610009.png)
